Desmethyl Boc-Cyclobenzaprine

Description

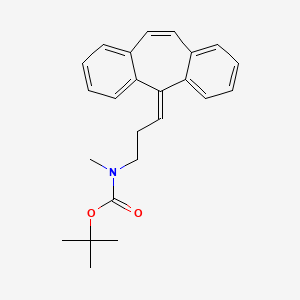

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZTVRMGHLWCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747549 | |

| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-04-3 | |

| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Desmethyl Boc Cyclobenzaprine

Strategic N-Protection of Amines in Cyclobenzaprine (B1214914) Analogs via Boc Chemistry

The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling selective chemical transformations. In the context of cyclobenzaprine analogs, the secondary amine of the desmethylated scaffold (Norcyclobenzaprine) is nucleophilic and would react under many conditions intended for other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under specific conditions. total-synthesis.comquora.com

The protection of the desmethyl-cyclobenzaprine scaffold is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). fishersci.co.ukjk-sci.com This reaction is generally performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. jk-sci.com The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate, Desmethyl Boc-Cyclobenzaprine.

The strategic advantage of the Boc group lies in its orthogonality to many other protecting groups and its distinct cleavage conditions. total-synthesis.com It is highly stable in basic and nucleophilic environments but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukjk-sci.com This acidic cleavage mechanism results in the formation of the protonated amine, carbon dioxide, and the stable tertiary carbocation from the tert-butyl group, which typically forms isobutene. quora.com This reliable and clean deprotection makes the Boc group an ideal choice for multi-step syntheses involving the cyclobenzaprine framework.

Table 1: Typical Reagents and Conditions for N-Boc Protection

| Component | Example | Purpose |

|---|---|---|

| Substrate | Desmethyl-Cyclobenzaprine (Norcyclobenzaprine) | The secondary amine to be protected. |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the tert-butyloxycarbonyl group. |

| Base | Triethylamine (TEA), NaOH, or DMAP | To neutralize the acid formed during the reaction and facilitate nucleophilic attack. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | To dissolve reactants and facilitate the reaction. |

| Temperature | Room Temperature | Mild conditions are typically sufficient for high yield. |

Development and Optimization of Chemical Synthesis Pathways for Desmethylated Cyclobenzaprine Scaffolds

The core of this compound is the desmethylated (or "nor-") cyclobenzaprine scaffold. The synthesis of this tricyclic structure generally follows pathways analogous to those developed for cyclobenzaprine itself. The most common industrial synthesis for the cyclobenzaprine family starts from 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberenone (B194781). google.com

A prevalent method involves a Grignard reaction. google.com To produce the desmethylated scaffold, a Grignard reagent would be prepared from a suitably protected N-methyl-3-halopropylamine. This reagent is then added to the dibenzosuberenone ketone, which undergoes nucleophilic attack at the carbonyl carbon to form a tertiary alcohol intermediate (5-hydroxy-N-methyl-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene). The subsequent step is a crucial acid-catalyzed dehydration, which eliminates water and forms the exocyclic double bond characteristic of the cyclobenzaprine structure. google.com Finally, removal of the protecting group on the nitrogen yields the desired desmethylated cyclobenzaprine scaffold.

Investigation of By-product Formation and Purity Control in Synthetic Processes

During the synthesis of cyclobenzaprine and its analogs, several process-related impurities and degradation by-products can form. The identification and control of these impurities are critical, especially when the final product is intended for use as a high-purity reference standard.

The most significant process-related impurity is often the tertiary alcohol intermediate, 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]-cyclohepten-5-ol (known as USP Cyclobenzaprine Related Compound A). synthinkchemicals.com This by-product arises from the incomplete acid-catalyzed dehydration of the intermediate formed during the Grignard addition. Another common impurity is unreacted starting material, specifically the ketone dibenzosuberenone. rsc.org

Other potential by-products can result from oxidation. The tertiary amine of cyclobenzaprine can be oxidized to form Cyclobenzaprine N-Oxide, and the double bonds in the tricyclic ring system can also undergo oxidation to form epoxides and other degradants. rsc.org Furthermore, Desmethyl-cyclobenzaprine itself is listed as a related compound in cyclobenzaprine production (USP Cyclobenzaprine Related Compound B), indicating it can be formed through N-demethylation under certain conditions or arise from impurities in starting materials. nih.gov

Purity control relies on robust analytical methods and effective purification techniques. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool used to separate, identify, and quantify the main compound and its impurities. synthinkchemicals.com Purification of the final compound to the high degree required for a reference standard typically involves recrystallization, which is effective at removing structurally similar impurities.

Table 2: Common Impurities in Cyclobenzaprine Synthesis

| Impurity Name | Common Name / Designation | Source of Formation |

|---|---|---|

| 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]-cyclohepten-5-ol | Cyclobenzaprine Related Compound A | Incomplete dehydration of the alcohol intermediate. |

| 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine | Desmethyl-cyclobenzaprine / Norcyclobenzaprine (B1203295) | Metabolite; can be a process impurity from demethylation or starting materials. |

| 5H-dibenzo[a,d]cyclohepten-5-one | Dibenzosuberenone | Unreacted starting material. |

| Cyclobenzaprine N-Oxide | N-Oxide Impurity | Oxidation of the tertiary or secondary amine. |

Scale-Up Considerations for Research and Reference Standard Production

The transition from a laboratory-scale synthesis to a larger scale suitable for the production of research materials or certified reference standards introduces several challenges. For reference standards, the primary objective is not necessarily maximizing yield but achieving the highest possible purity and ensuring batch-to-batch consistency. creative-biolabs.comresolvemass.ca

Key scale-up considerations for the synthesis of this compound and its precursors include:

Reaction Control: Grignard reactions are exothermic and highly sensitive to moisture. On a larger scale, efficient heat dissipation and stringent control over anhydrous conditions are essential to maintain reaction integrity and prevent the formation of by-products.

Purification: While laboratory-scale purification might involve column chromatography, this is often not practical for larger quantities. Scale-up relies on developing robust recrystallization procedures. This may require extensive solvent screening and optimization of temperature profiles to selectively crystallize the desired product while leaving impurities in the mother liquor.

Documentation and Characterization: The production of a reference standard requires meticulous documentation of the entire synthetic process. epichem.com The final product must be rigorously characterized to confirm its identity and purity. This involves a suite of analytical techniques, including HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and potentially other tests for residual solvents and water content. eppltd.com The goal is to create a well-characterized material suitable for use as a benchmark in quality control and regulatory filings. toref-standards.com

Ultimately, the scale-up process for a reference standard prioritizes control and purity over cost and throughput, ensuring the final material is reliable and fit for its intended analytical purpose. epichem.com

Advanced Analytical Characterization and Methodologies for Desmethyl Boc Cyclobenzaprine

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Techniques for Quantification and Identification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary technique for the sensitive and selective quantification and identification of Desmethyl Boc-Cyclobenzaprine. The development of a robust HPLC-MS/MS method involves meticulous optimization of both chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure efficient ionization. The gradient elution allows for the effective separation of the analyte from matrix components and potential impurities.

Mass Spectrometric Detection: For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated through collision-induced dissociation.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 1: HPLC-MS/MS Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.9991 |

| Precision (% RSD) | ≤ 15% | < 8% |

| Accuracy (% Recovery) | 85-115% | 99.86-100.71% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.544 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.179 µg/mL |

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Elucidating Chemical Structure and Stereochemistry in Research Contexts

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the tert-butyloxycarbonyl (Boc) group, specifically a strong C=O (carbonyl) stretch, in addition to C-H stretches from the aromatic and aliphatic regions and C=C stretches from the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides comprehensive structural detail.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. Key signals would include a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, distinct signals for the protons on the tricyclic ring system, and multiplets for the propyl chain protons.

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon framework of the molecule, showing distinct signals for the carbonyl carbon of the Boc group, quaternary carbons, and the various aromatic and aliphatic carbons.

2D NMR: Advanced techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of the chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group / Atom | Expected Signal / Absorption Band |

|---|---|---|

| IR Spectroscopy | C=O (Boc carbamate) | ~1690-1710 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C | ~1450-1600 cm⁻¹ |

| ¹H NMR | -C(CH₃)₃ (Boc) | ~1.4-1.5 ppm (singlet, 9H) |

| ¹H NMR | Aromatic Protons | ~7.0-7.5 ppm (multiplets) |

| ¹³C NMR | C=O (Boc carbamate) | ~155 ppm |

| ¹³C NMR | -C(CH₃)₃ (Boc) | ~80 ppm |

Chromatographic Purity Assessment and Impurity Profiling Methodologies

Ensuring the purity of this compound is critical for its use as a reference standard or synthetic intermediate. Chromatographic methods, particularly HPLC, are employed for purity assessment and the identification and quantification of impurities.

Impurity profiling involves the detection, identification, and quantification of each impurity in the substance. Potential impurities can originate from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation. A high-resolution HPLC method, typically using UV detection, is developed to separate the main compound from all potential impurities. Impurities present at levels above the identification threshold (as defined by ICH guidelines) must be structurally characterized, often using hyphenated techniques like LC-MS.

Table 3: Potential Impurities and Corresponding Analytical Methods

| Potential Impurity | Possible Origin | Primary Analytical Technique |

|---|---|---|

| Desmethyl-Cyclobenzaprine (Norcyclobenzaprine) | Starting material / Incomplete reaction | HPLC-UV, LC-MS |

| Cyclobenzaprine (B1214914) | Related substance impurity | HPLC-UV, LC-MS |

| Di-Boc-Desmethyl-Cyclobenzaprine | Over-reaction by-product | HPLC-UV, LC-MS |

| Cyclobenzaprine N-Oxide | Oxidative degradation | LC-MS |

| Dibenzosuberenone (B194781) | Degradation product | HPLC-UV, LC-MS |

Stability-Indicating Analytical Methodologies for Characterizing Degradation Pathways

A stability-indicating analytical method is a validated procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation. The development of such a method for this compound requires forced degradation studies to identify likely degradation products and pathways.

Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing, such as:

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the hydrolysis of the Boc-protecting group, yielding Desmethyl-Cyclobenzaprine.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can lead to the formation of N-oxide derivatives or oxidation on the tricyclic ring system.

Thermal Degradation: High temperatures are used to assess the thermal lability of the compound.

Photodegradation: Exposure to UV or fluorescent light is used to determine photosensitivity.

The resulting stressed samples are then analyzed by a suitable chromatographic method, typically HPLC with a photodiode array (PDA) detector, to separate the parent compound from all formed degradants. The ability of the method to achieve this separation demonstrates its specificity and stability-indicating nature. Mass spectrometry is often used to elucidate the structures of the major degradation products.

Table 4: Forced Degradation Study Design

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, heat | Cleavage of Boc-protecting group |

| Base Hydrolysis | 0.1 N NaOH, heat | Possible cleavage of Boc-protecting group |

| Oxidation | 3-30% H₂O₂ | Formation of N-oxide, ring oxidation |

| Thermal | 60-80°C | General decomposition |

| Photolytic | UV/Visible light exposure | Photochemical degradation |

Biochemical Investigations of Desmethylated Cyclobenzaprine Derivatives

In Vitro Enzymatic Pathways Leading to N-Demethylation of Cyclobenzaprine (B1214914) (e.g., Cytochrome P450 Involvement)

The N-demethylation of cyclobenzaprine is a significant metabolic pathway, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. youtube.comwalshmedicalmedia.com In vitro studies using human liver microsomes have been crucial in identifying the specific isoforms responsible for converting cyclobenzaprine into its major metabolite, desmethylcyclobenzaprine. nih.gov

Research has demonstrated that CYP3A4 and CYP1A2 are the principal enzymes responsible for this N-demethylation reaction. nih.govnih.govnih.gov The involvement of these isoforms was confirmed through multiple lines of evidence. Selective chemical inhibitors of CYP1A2 (e.g., furafylline) and CYP3A4 (e.g., troleandomycin (B1681591), ketoconazole) significantly reduced the formation of desmethylcyclobenzaprine in microsomal incubations. nih.gov Furthermore, antibodies directed against CYP1A2 and CYP3A4 also inhibited the demethylation process. nih.gov

Studies with a panel of recombinant human CYP450 isoforms expressed in B-lymphoblastoid cells confirmed that microsomes containing CYP1A2, CYP3A4, and CYP2D6 could all catalyze the N-demethylation reaction. nih.gov However, the collective evidence from inhibition and correlation studies points to CYP1A2 and CYP3A4 as the primary contributors in a typical human liver environment. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in Cyclobenzaprine N-Demethylation

| CYP450 Isoform | Role in N-Demethylation | Evidence | Reference |

|---|---|---|---|

| CYP3A4 | Primary | Inhibition by troleandomycin and ketoconazole; Inhibition by anti-CYP3A4 antibodies; Correlation with testosterone (B1683101) 6β-hydroxylation. | nih.gov |

| CYP1A2 | Primary | Inhibition by furafylline; Inhibition by anti-CYP1A1/2 antibodies; Correlation with caffeine (B1668208) 3-demethylation. | nih.gov |

| CYP2D6 | Minor | Lack of correlation with dextromethorphan (B48470) O-demethylation; Demethylation occurs in CYP2D6-deficient microsomes. | nih.gov |

Microbial Biotransformation Models for the Production and Characterization of Desmethylcyclobenzaprine Analogs

Microbial biotransformation serves as a valuable tool for mimicking and predicting mammalian drug metabolism, as well as for synthesizing metabolite standards. researchgate.netnih.gov The fungus Cunninghamella elegans has been successfully employed as a microbial model to study the metabolism of cyclobenzaprine. nih.gov

When Cunninghamella elegans was cultured with cyclobenzaprine, it efficiently metabolized the parent compound, converting approximately 75% of it within 72 hours. nih.gov The primary goal of these studies is to produce and characterize metabolites in quantities sufficient for structural elucidation and for use as analytical standards. High-performance liquid chromatography (HPLC) is used to isolate the fungal metabolites, which are then characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The biotransformation of cyclobenzaprine by C. elegans yielded several metabolites that are also found in mammals, demonstrating the model's predictive power. nih.gov N-desmethylcyclobenzaprine was a significant product, accounting for 21% of the total metabolites formed. nih.govnih.gov The production of this and other metabolites, such as hydroxylated derivatives, is catalyzed by fungal cytochrome P-450 monooxygenases, mirroring the enzymatic pathways in humans. nih.gov This parallel makes the fungal system a practical and effective tool for producing desmethylcyclobenzaprine analogs for further research. nih.gov

Table 2: Metabolites of Cyclobenzaprine Produced by Cunninghamella elegans

| Metabolite | Percentage of Total Metabolites |

|---|---|

| 2-hydroxycyclobenzaprine | 59% |

| N-desmethylcyclobenzaprine | 21% |

| cyclobenzaprine trans-10,11-dihydrodiol | 5% |

| N-desmethyl-2-hydroxy-cyclobenzaprine | 3% |

| 3-hydroxycyclobenzaprine | 3% |

| cyclobenzaprine N-oxide | 1% |

(Data sourced from PubMed) nih.gov

Mechanistic Studies of Chemical Transformations in Biological Mimic Systems

To understand the chemical stability and non-enzymatic transformation pathways of cyclobenzaprine, forced degradation studies are conducted. These investigations expose the drug to various stress conditions, such as acid, base, oxidation, and light, which can mimic certain physiological environments and reveal the molecule's inherent chemical liabilities. researchgate.net

Systematic forced degradation studies have elucidated the mechanisms by which cyclobenzaprine can transform. The data indicates that the molecule is susceptible to oxidation at two primary locations: the double bonds within its tricyclic structure and the tertiary amine of the alkyl side chain. researchgate.net

Oxidation of the endocyclic and exocyclic double bonds can lead to the formation of unstable epoxide intermediates. These epoxides can undergo further degradation to form more polar compounds, such as glycols, or lead to the cleavage of the alkyl side-chain, ultimately yielding products like dibenzosuberenone (B194781) and anthraquinone. researchgate.net

Table 3: Key Chemical Transformation Pathways of Cyclobenzaprine from Mechanistic Studies

| Transformation Pathway | Key Intermediates/Products | Description | Reference |

|---|---|---|---|

| Double Bond Oxidation | Epoxides, Glycols, Dibenzosuberenone, Anthraquinone | Oxidation of the endocyclic and exocyclic double bonds forms unstable epoxides, which can hydrolyze to glycols or lead to ring cleavage and side-chain loss. | researchgate.net |

| Amine Group Oxidation | Cyclobenzaprine N-oxide | The tertiary amine of the propylidene side chain is oxidized to its corresponding N-oxide. | researchgate.net |

Molecular Modeling and Structure Activity Relationship Sar Hypotheses for Desmethylated Cyclobenzaprine Analogs

Computational Chemistry Approaches for Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The flexibility of the tricyclic ring system and the attached side chain is a key determinant of a molecule's binding affinity and selectivity. For desmethylcyclobenzaprine, computational methods like quantum mechanics and molecular mechanics (MM) are employed to identify low-energy conformations. These studies suggest that the dibenzocycloheptene ring can exist in several conformations, and the orientation of the propylamino side chain is critical for receptor interaction. The removal of a methyl group from the nitrogen atom, as in desmethylcyclobenzaprine, is expected to reduce steric hindrance and potentially allow for different binding poses compared to the parent compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior in a simulated biological environment, such as in a solvent or near a lipid bilayer. For related secondary amine tricyclic antidepressants like desipramine (B1205290), MD simulations have been used to study their effects on phospholipid bilayers, revealing that they can introduce disorder in cholesterol-rich membranes. nih.gov Such simulations for desmethylcyclobenzaprine could elucidate its membrane-penetrating capabilities and its approach to transmembrane receptors. Furthermore, MD simulations of the ligand-receptor complex can reveal the stability of binding poses, the role of water molecules in the binding site, and the energetic contributions of various residues to the binding affinity.

Theoretical Predictions of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites) as a Research Probe

Desmethylcyclobenzaprine and its analogs can serve as valuable research probes to explore the binding pockets of various receptors and enzymes. Molecular docking and other computational methods are instrumental in predicting these interactions.

Molecular Docking: Docking studies are a primary tool for predicting the binding orientation of a ligand within a receptor's active site and for estimating the strength of the interaction. For tricyclic antidepressants, which are structurally similar to cyclobenzaprine (B1214914) and its metabolites, molecular docking has been used to investigate their binding to targets like the NMDA receptor. nih.gov A study on amitriptyline (B1667244) (a tertiary amine) and its desmethyl metabolite, nortriptyline (B1679971) (a secondary amine), along with desipramine (another secondary amine), revealed different binding behaviors within the NMDA receptor channel. nih.goveco-vector.com Specifically, the secondary amine desipramine was found to have two potential binding sites, whereas the tertiary amines had only one. nih.goveco-vector.com This suggests that desmethylcyclobenzaprine, as a secondary amine, might also exhibit multiple binding modes within its target receptors. The hydrogen-bonding capability of the secondary amine's N-H group in desmethylcyclobenzaprine, which is absent in the parent compound, likely plays a crucial role in its interaction with receptor residues.

Interaction with Cytochrome P450 Enzymes: Cyclobenzaprine is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2, to form desmethylcyclobenzaprine. researchgate.net Molecular docking studies have been performed to investigate the interaction of cyclobenzaprine with these enzymes. Such studies can predict the orientation of the molecule within the enzyme's active site, providing insights into the mechanism of N-demethylation. Similar computational approaches applied to desmethylcyclobenzaprine could predict its potential to inhibit or serve as a substrate for these or other CYP isoforms, making it a useful probe for studying P450 enzyme function and drug-drug interactions.

Comparative Structural Analysis of Desmethylated and Parent Cyclobenzaprine Scaffolds for SAR Derivation

The primary structural difference between cyclobenzaprine and desmethylcyclobenzaprine is the substitution on the nitrogen atom of the propylidene side chain. This seemingly minor change from a tertiary amine (N,N-dimethyl) to a secondary amine (N-methyl) has significant implications for the molecule's pharmacodynamic profile.

The N-demethylation of cyclobenzaprine to desmethylcyclobenzaprine alters the molecule's binding affinity for various receptors. A comparative analysis of their binding affinities (Ki) reveals a distinct structure-activity relationship. While both compounds are potent antagonists at several serotonin (B10506) (5-HT), adrenergic, histaminergic, and muscarinic receptors, their potencies differ.

For instance, desmethylcyclobenzaprine shows a slightly reduced affinity for the 5-HT2A, H1, and M1 receptors compared to cyclobenzaprine. tonixpharma.comtonixpharma.com Conversely, it has been noted that desmethylcyclobenzaprine has a more potent binding and inhibitory activity at the norepinephrine (B1679862) transporter (NET). tonixpharma.com This shift in selectivity highlights the importance of the N,N-dimethyl group for potent antagonism at certain receptors and suggests that the N-methyl group in the desmethylated analog is more favorable for interaction with the norepinephrine transporter.

The presence of a hydrogen bond donor (the N-H group) in desmethylcyclobenzaprine, in contrast to only hydrogen bond acceptors in cyclobenzaprine, is a key structural difference. This allows for different types of interactions within the binding sites of receptors and transporters. For example, the stronger binding of desipramine (a secondary amine) to the NMDA receptor compared to tertiary amine TCAs has been attributed to the simultaneous interaction of two hydrogen atoms of its cationic group with asparagine residues in the ion pore. nih.goveco-vector.com A similar mechanism could be hypothesized for the interactions of desmethylcyclobenzaprine.

The following table summarizes the comparative binding affinities of cyclobenzaprine and its desmethylated analog, norcyclobenzaprine (B1203295), at various CNS receptors.

| Receptor | Cyclobenzaprine (Ki, nM) | Norcyclobenzaprine (nCBP) (Ki, nM) |

|---|---|---|

| 5-HT2A | 5.2 | 13 |

| 5-HT2C | 5.2 | 43 |

| Adrenergic α-1A | 5.6 | 34 |

| Adrenergic α-2B | 21 | 150 |

| Adrenergic α-2C | 21 | 48 |

| H1 | 1.3 | 5.6 |

| M1 | 7.9 | 30 |

Applications of Desmethyl Boc Cyclobenzaprine As a Research Standard and Impurity Reference Material

Role in Analytical Method Validation and Transfer for Pharmaceutical Development

Analytical reference standards are fundamental to ensuring the accuracy, precision, and reproducibility of methods used in pharmaceutical development. aquigenbio.comalfa-chemistry.com Desmethyl Boc-Cyclobenzaprine, in its capacity as a reference material, plays a pivotal role in the validation of new analytical procedures designed to assess the quality of Cyclobenzaprine (B1214914).

Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. Standards like this compound are used to confirm the performance of these methods across several key parameters. alfa-chemistry.com For instance, in the development of High-Performance Liquid Chromatography (HPLC) methods for Cyclobenzaprine, a reference standard for its primary impurity is indispensable for establishing specificity—the ability of the method to distinguish between the API and its potential impurities. journalajocs.com

Key Analytical Method Validation Parameters Assessed Using Reference Standards:

| Parameter | Description | Role of this compound Standard |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Used to confirm the analytical method can separate the Desmethyl Cyclobenzaprine impurity peak from the main Cyclobenzaprine API peak. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A dilution series of the standard is analyzed to establish a linear relationship between concentration and instrument response. journalajocs.comnih.gov |

| Accuracy | The closeness of test results to the true value. | The standard is added (spiked) into a sample matrix and the recovery percentage is calculated to determine accuracy. journalajocs.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Multiple preparations of the standard are analyzed to assess repeatability and intermediate precision, ensuring consistent results. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected. | The standard is used to determine the minimum concentration at which the impurity can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The standard helps establish the lowest concentration of the impurity that can be accurately measured. nih.gov |

Furthermore, this compound is crucial for analytical method transfer , the documented process of qualifying a laboratory to use an analytical method that originated in another laboratory. pharmabeginers.comveeprho.com During a method transfer, both the transferring and receiving laboratories must demonstrate that they can achieve comparable results. contractpharma.com The availability of a consistent, high-purity impurity reference standard is a primary requirement for this process, ensuring that any observed variability is due to the method's performance in the new laboratory, not inconsistencies in the reference material itself. veeprho.com

Utilization in Impurity Identification and Quantification Research for Active Pharmaceutical Ingredients

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. americanpharmaceuticalreview.com Impurities can arise from the manufacturing process, degradation of the API over time, or metabolism in the body. americanpharmaceuticalreview.comrsc.org Desmethyl Cyclobenzaprine is a known impurity and metabolite of Cyclobenzaprine. lgcstandards.comveeprho.com

This compound serves as an indispensable tool in this area. As a certified reference material, it is used to:

Confirm Impurity Identity: In analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), the retention time and mass spectrum of a peak suspected to be Desmethyl Cyclobenzaprine in a test sample can be compared directly against the certified standard for positive identification. rsc.orgsynthinkchemicals.com

Accurate Quantification: Once identified, the concentration of the Desmethyl Cyclobenzaprine impurity must be precisely measured to ensure it does not exceed regulatory limits. labinsights.nl The this compound standard is used to create a calibration curve, allowing for the accurate calculation of the impurity's concentration in the API or final drug product. nih.govlabinsights.nl

Stability Studies: Forced degradation studies are performed to understand how a drug product breaks down under various stress conditions (e.g., acid, base, heat, light). rsc.org These studies help identify potential degradation products. A reference standard like this compound is used to confirm if Desmethyl Cyclobenzaprine is formed as a degradant and to track its formation over time. researchgate.net

Research on Cyclobenzaprine has identified several related substances and degradation products where a certified standard for each is necessary for proper quality control.

Examples of Cyclobenzaprine-Related Impurities and Degradants:

| Compound Name | Type | Analytical Role |

| Desmethyl Cyclobenzaprine (Norcyclobenzaprine) | Impurity / Metabolite | Identification and quantification in API and drug product. lgcstandards.comveeprho.com |

| Cyclobenzaprine N-Oxide | Impurity / Degradant | Identified in forced degradation studies; requires a standard for control. rsc.org |

| Dibenzosuberenone (B194781) | Impurity / Degradant | A known degradation product of Cyclobenzaprine. rsc.orgresearchgate.net |

| Anthraquinone | Degradant | Identified as a final degradation product in stability studies. rsc.orgresearchgate.net |

Contribution to Abbreviated New Drug Application (ANDA) Related Research and Development Processes

The Abbreviated New Drug Application (ANDA) is the pathway for the approval of generic drugs in the United States. federalregister.gov A key requirement for an ANDA submission is to demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the brand-name drug. This includes demonstrating that the impurity profile of the generic API is comparable to and well-controlled against that of the innovator product.

This compound plays a significant, albeit indirect, role in the ANDA process for generic Cyclobenzaprine. Its use as a reference standard is integral to generating the data required by regulatory agencies. veeprho.com

The contributions include:

Demonstrating Quality Control: The ANDA must contain detailed information on the analytical procedures used to control the quality of the drug substance and drug product. The use of a highly characterized impurity standard like this compound in these methods demonstrates a robust quality control system. mallinckrodt.com

Impurity Profiling: ANDA applicants must identify and quantify impurities in their product and show that they are maintained below established qualification thresholds. The availability and use of reference standards for known impurities like Desmethyl Cyclobenzaprine are essential for creating this impurity profile and providing evidence to the FDA that the generic product is as safe as the reference listed drug. veeprho.comfda.gov

Avoiding Deficiencies: A common reason for delays or rejections of ANDAs is inadequate control or characterization of impurities. fda.gov By facilitating rigorous analytical method validation and accurate impurity quantification, reference standards help applicants submit a more complete and scientifically sound application, potentially streamlining the approval process.

In essence, while not an active ingredient, the reference standard this compound is a critical enabling tool in the research and development lifecycle of generic Cyclobenzaprine, ensuring that analytical data is accurate, reliable, and meets the stringent requirements for regulatory approval. veeprho.com

Emerging Research Directions and Future Outlook in Desmethyl Boc Cyclobenzaprine Research

Exploration of Novel Synthetic Strategies for Isotopic Labeling and Derivative Generation

The chemical synthesis of Desmethyl Boc-Cyclobenzaprine and its analogs is fundamental to its use in research. The process typically involves the protection of the secondary amine of N-desmethylcyclobenzaprine, the primary metabolite of cyclobenzaprine (B1214914). researchgate.netbiosynth.com This is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. jk-sci.com The Boc group is favored in multi-step syntheses because it effectively shields the amine from unwanted reactions and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). genscript.comchemistrysteps.com

Future research is focused on more sophisticated synthetic approaches, particularly for isotopic labeling and the generation of diverse derivatives.

Isotopic Labeling: Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and to serve as internal standards for quantitative analysis. nih.govx-chemrx.com Novel strategies for labeling this compound include:

Late-Stage Hydrogen Isotope Exchange (HIE): This method introduces deuterium (B1214612) (²H or D) into the molecule in the final steps of a synthesis using reagents like deuterium oxide (D₂O). x-chemrx.com This approach is cost-effective and avoids the need to build the entire molecule from isotopically enriched starting materials. x-chemrx.com

Use of Labeled Reagents: Incorporating isotopes can be achieved by using labeled versions of the synthetic precursors. For instance, a deuterated Boc anhydride (B1165640) could be used during the protection step, or a synthesis could start from an isotopically labeled cyclobenzaprine core structure. A commercially available related compound, N-Desmethyl Cyclobenzaprine USP Related Compound B D3, highlights the application of deuterium labeling in this chemical family. synzeal.com

Derivative Generation: Creating a library of derivatives is essential for structure-activity relationship (SAR) studies. With the amine protected by the Boc group, chemists can selectively modify other parts of the molecule. Potential modifications to the dibenzo[a,d]cycloheptene ring system could include hydroxylation or halogenation, transformations inspired by other known metabolic pathways of cyclobenzaprine. researchgate.net Following these modifications, the Boc group can be removed to yield a new set of desmethyl derivatives or to allow for further functionalization at the nitrogen atom.

Advanced Analytical Techniques for Trace-Level Detection and Characterization in Complex Research Matrices

Detecting and quantifying drug metabolites, which often exist at very low concentrations in complex biological fluids like plasma and urine, presents a significant analytical challenge. Research into this compound relies on highly sensitive and specific analytical methods to accurately measure its presence and behavior.

Several advanced techniques have been developed for the analysis of cyclobenzaprine and its metabolites:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection is a widely used method for the quantification of cyclobenzaprine in pharmaceutical formulations. nih.govijpca.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, making it ideal for bioanalytical applications. Methods have been developed to quantify cyclobenzaprine in human plasma with a lower limit of quantification (LLOQ) of 0.25 ng/mL. e-lactancia.orgresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems, often paired with a diode-array detector (DAD), provide even faster analysis times and higher resolution. One UHPLC method for cyclobenzaprine reported a limit of detection (LOD) of 0.0013 µg/mL and a limit of quantification (LOQ) of 0.005 µg/mL in human plasma. researchgate.net

Electrochemical Methods: Techniques like square wave voltammetry offer a simple, rapid, and cost-effective alternative for detection. A sensor developed for cyclobenzaprine achieved an LOD of 6.4 x 10⁻⁹ M. acs.org

High-Resolution Mass Spectrometry (HRMS) with Mass Defect Filtering (MDF): This is a sophisticated approach for identifying metabolites in complex matrices. MDF is a data-processing technique that selectively removes large numbers of endogenous ions from the dataset, allowing for the clear detection of drug-related metabolites that would otherwise be obscured. nih.gov This approach is highly effective for discovering and characterizing metabolites in biological samples. nih.gov

| Analytical Technique | Matrix | Reported Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages |

|---|---|---|---|

| HPLC-UV | Pharmaceutical Tablets | Linear Range: 0.005-0.03 mg/mL nih.gov | Robust, widely available |

| LC-MS/MS | Human Plasma | LLOQ: 0.25 ng/mL researchgate.net | High sensitivity and specificity |

| UHPLC-DAD | Human Plasma | LOD: 0.0013 µg/mL; LOQ: 0.005 µg/mL researchgate.net | High throughput, excellent resolution |

| Electrochemical Sensor | Buffer, Serum, Urine | LOD: 6.4 x 10⁻⁹ M acs.org | Cost-effective, rapid, high sensitivity |

Broader Implications for Understanding N-Demethylation and Protecting Group Chemistry in Medicinal Chemistry Research

The study of this compound has wider implications that extend to the core principles of drug metabolism and synthetic chemistry.

Application of Protecting Group Chemistry: The Boc group is one of the most common amine protecting groups in medicinal chemistry. fishersci.co.uk Its utility stems from its ability to be introduced under mild conditions and its stability to a wide range of reagents, yet it can be cleaved easily with mild acid. jk-sci.comwikipedia.org The synthesis of this compound is a practical illustration of this principle. By protecting the secondary amine of the metabolite, chemists can prevent its interference in subsequent chemical reactions, thereby enabling the selective modification of other parts of the molecule. genscript.com This strategy is fundamental to the synthesis of complex molecules and the creation of compound libraries for drug discovery.

Q & A

Basic Research Questions

Q. What analytical methodologies are most robust for identifying and quantifying Desmethyl Boc-Cyclobenzaprine in biological matrices?

- Methodological Answer : Use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with complementary fragmentation techniques. For example:

- Collision-induced dissociation (CID) generates specific fragments (e.g., m/z 297, 280, 189) but may lack sensitivity at low concentrations.

- Ultraviolet photodissociation (UVPD) at 266 nm produces unique fragments (e.g., m/z 366, 322) and improves confirmatory analysis at the limit of quantification (LOQ = 0.5 ng/mL) when combined with CID .

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer :

- Characterize intermediates using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

- Monitor for nitroso impurities (e.g., N-Nitroso Desmethyl Cyclobenzaprine) via HPLC with UV detection, ensuring compliance with ICH guidelines on genotoxic impurities .

- Example Data : Molecular formula (C₁₉H₁₈N₂O) and weight (290.36 g/mol) should align with spectral libraries .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory pharmacokinetic data for this compound metabolites?

- Methodological Answer :

- Hypothesis Testing : Use a dual-fragmentation LC-MS/MS approach (CID/UVPD) to differentiate metabolite fragmentation patterns in plasma (Fig. 6–7 in ).

- Data Triangulation : Compare results across ionization modes (e.g., ESI vs. APCI) and validate against synthetic reference standards.

- Statistical Rigor : Apply Bland-Altman plots or Cohen’s kappa to assess inter-method agreement for fragment ion intensities .

Q. What strategies address literature gaps in understanding this compound’s metabolic interactions?

- Methodological Answer :

- Systematic Review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define inclusion criteria for preclinical studies, focusing on cytochrome P450 enzyme interactions .

- Meta-Analysis : Pool data from heterogenous studies (e.g., animal vs. in vitro models) using random-effects models, adjusting for covariates like plasma protein binding .

- Mechanistic Studies : Employ stable isotope labeling to track metabolic pathways in hepatocyte models .

Q. How should researchers optimize LC-MS parameters to enhance specificity for this compound in complex matrices?

- Methodological Answer :

- Gradient Optimization : Use a C18 column with a 5–95% acetonitrile/water gradient (0.1% formic acid) to separate co-eluting isomers.

- Ionization Settings : Adjust source temperature (300–500°C) and declustering potential to minimize matrix effects.

- Validation : Perform spike-and-recovery experiments in human plasma at low, medium, and high QC levels (Table 2 in ) .

Methodological Best Practices

-

Ethical and Regulatory Compliance :

-

Data Interpretation :

-

Literature Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.